molecular formula C23H26N4O B5657240 N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide

N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide

Cat. No.: B5657240
M. Wt: 374.5 g/mol
InChI Key: XECSALCBQZMJCI-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. The benzyl group is then introduced via a nucleophilic substitution reaction.

The piperidine ring is synthesized separately, often through the hydrogenation of pyridine. The final step involves the coupling of the pyrazole and piperidine rings with the benzamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzyl ketones or carboxylic acids, while reduction can yield benzyl alcohols .

Scientific Research Applications

N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide
  • 1,3-Dimethyl-4-benzylpyrazol-5-amine
  • 1-(4-fluorobenzyl)piperidin-4-yl

Uniqueness

N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c28-23(21-10-8-20(9-11-21)22-7-4-12-24-15-22)25-13-19-14-26-27(17-19)16-18-5-2-1-3-6-18/h1-3,5-6,8-11,14,17,22,24H,4,7,12-13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSALCBQZMJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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